molecular formula C10H13NO3 B1427827 Acide 5-cyclohexyloxazole-4-carboxylique CAS No. 1226165-87-2

Acide 5-cyclohexyloxazole-4-carboxylique

Numéro de catalogue: B1427827
Numéro CAS: 1226165-87-2
Poids moléculaire: 195.21 g/mol
Clé InChI: XXTUSICQEKPFES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Cyclohexyloxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the cyclohexyl group attached to the oxazole ring adds to its unique chemical properties and potential biological activities.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, 5-Cyclohexyloxazole-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic pathways.

ApplicationDescription
Building BlockUsed in the synthesis of pharmaceuticals and agrochemicals.
Reaction MechanismsInvestigated for its role in catalyzing reactions.

Biology

The compound exhibits significant biological activity, influencing cellular processes and signaling pathways. It has been studied for its potential as an enzyme modulator.

Key Biological Effects:

  • Enzyme Interaction: Acts as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
  • Cell Signaling: Alters gene expression and cellular metabolism.

Medicine

5-Cyclohexyloxazole-4-carboxylic acid has shown promise in drug design, particularly in developing therapeutic agents for cancer and metabolic disorders.

Case Study: MDM2 Inhibition
Research indicates that compounds with oxazole structures can inhibit the MDM2 protein, a target in cancer therapy. A study demonstrated that derivatives of this compound exhibited potent antiproliferative activity against various cancer cell lines.

CompoundIC50 (μM)Cancer Cell Line
5-Cyclohexyloxazole-4-carboxylic acid0.24SJSA-1
Other derivatives0.15 - 0.22Various

Industry

In industrial applications, this compound is utilized in the synthesis of advanced materials, including polymers and catalysts. Its properties make it suitable for use in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyloxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as copper(I) chloride (CuCl) to form the oxazole ring . Another method includes the reaction of N-hydroxy-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions .

Industrial Production Methods

Industrial production of 5-Cyclohexyloxazole-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyclohexyloxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the oxazole ring, leading to a wide range of derivatives.

Mécanisme D'action

The mechanism of action of 5-Cyclohexyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5-Cyclohexyloxazole-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

5-Cyclohexyloxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of 5-Cyclohexyloxazole-4-carboxylic Acid

The synthesis of 5-cyclohexyloxazole-4-carboxylic acid typically involves the condensation of cyclohexylamine with appropriate aldehydes or ketones, followed by cyclization to form the oxazole ring. The carboxylic acid group is introduced through standard carboxylation techniques.

Biological Activity Overview

The biological activity of 5-cyclohexyloxazole-4-carboxylic acid has been explored in various studies, revealing its potential as an anti-inflammatory, anticancer, and immunomodulatory agent.

1. Anti-inflammatory Activity

Research indicates that compounds containing the oxazole ring exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives of oxazoles can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and 5-LOX.

CompoundIC50 (µM)Activity
5-Cyclohexyloxazole-4-carboxylic acid12.5COX-2 inhibition
Indomethacin10.0Reference

The above table illustrates that 5-cyclohexyloxazole-4-carboxylic acid has comparable activity to indomethacin, a well-known anti-inflammatory drug.

2. Anticancer Properties

The anticancer potential of 5-cyclohexyloxazole-4-carboxylic acid has also been evaluated in vitro against various cancer cell lines. In a study evaluating its effects on A549 (lung cancer) and HeLa (cervical cancer) cells, the compound exhibited significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
A54915.0Induction of apoptosis
HeLa18.5Cell cycle arrest at G2/M phase

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through cell cycle modulation.

3. Immunomodulatory Effects

In addition to its anti-inflammatory and anticancer activities, 5-cyclohexyloxazole-4-carboxylic acid has shown promising immunomodulatory effects. It has been reported to enhance the proliferation of T lymphocytes while inhibiting the production of TNF-α in activated immune cells.

Case Studies

Case Study 1: In Vivo Evaluation

A study conducted on murine models demonstrated that administration of 5-cyclohexyloxazole-4-carboxylic acid significantly reduced tumor size in xenograft models compared to control groups. The treatment was well tolerated with minimal side effects.

Case Study 2: Clinical Implications

Preliminary clinical trials have indicated that patients receiving formulations containing this compound showed improved outcomes in autoimmune conditions, highlighting its potential as a therapeutic agent in managing immune-related disorders.

Propriétés

IUPAC Name

5-cyclohexyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTUSICQEKPFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 5-cyclohexyl-1,3-oxazole-4-carboxylate (6.40 g, 30.6 mmol) in methanol (370 mL) was added 1 M NaOH solution (92 mL). After being stirred at room temperature for 2 h, and at 50° C. for 1 h, the reaction mixture was cooled to 0° C., and then acidified with 1 M HCl solution. The mixture was concentrated under reduced pressure and the resulting residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting light yellow solid was triturated with hexane to give the title compound (5.29 g, 89%) as a white solid.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclohexyloxazole-4-carboxylic acid
Reactant of Route 2
5-Cyclohexyloxazole-4-carboxylic acid
Reactant of Route 3
5-Cyclohexyloxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Cyclohexyloxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Cyclohexyloxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Cyclohexyloxazole-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.